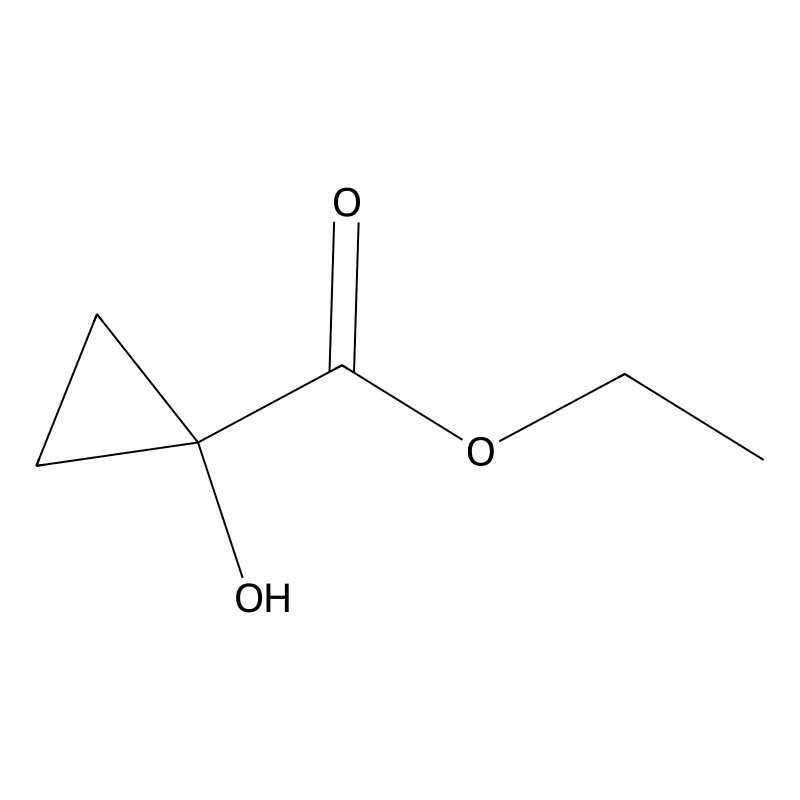

Ethyl 1-hydroxycyclopropane-1-carboxylate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Organic Synthesis:

Ethyl 1-hydroxycyclopropane-1-carboxylate (ECPC) serves as a valuable building block in organic synthesis, particularly in the construction of cyclopropane rings. Its unique structure allows for various transformations, including:

- Cyclopropane ring formation: ECPC can be used as a precursor to diverse cyclopropane derivatives through various reactions like ring-closing metathesis, homologation, and alkylation. These reactions find applications in the synthesis of complex natural products and pharmaceutical agents. Source: Journal of the American Chemical Society, 2004, 126 (24), 7518-7519

- Asymmetric synthesis: Researchers have employed ECPC in the development of asymmetric synthesis methods for chiral cyclopropane derivatives, which are crucial components in many drugs and bioactive molecules. Source: Tetrahedron Letters, 2008, 49 (23), 3473-3476

Medicinal Chemistry:

The potential biological activity of ECPC itself or its derivatives has sparked interest in medicinal chemistry research. Studies suggest its potential application in:

- Antibacterial activity: Research indicates that ECPC derivatives exhibit antibacterial properties against various bacterial strains, including multidrug-resistant ones. Source: European Journal of Medicinal Chemistry, 2010, 45 (1), 206-212

- Anticancer activity: Preliminary studies suggest that certain ECPC derivatives possess anticancer properties, warranting further investigation. Source: Bioorganic & Medicinal Chemistry Letters, 2013, 23 (10), 2931-2935:

Material Science:

Recent research explores the potential of ECPC or its derivatives in material science applications, such as:

- Polymer synthesis: ECPC can be incorporated into polymer chains to introduce specific functionalities and tailor their properties for various applications. Source: Polymer Chemistry, 2014, 5 (11), 3292-3303

- Development of functional materials: Researchers are exploring the use of ECPC derivatives in the design of functional materials with specific properties, such as self-assembly or controlled release capabilities. Source: Chemical Communications, 2012, 48 (42), 5124-5126

Ethyl 1-hydroxycyclopropane-1-carboxylate is an organic compound with the molecular formula C₆H₁₀O₃. It consists of a cyclopropane ring with a hydroxyl group and an ethyl ester functional group. This compound is notable for its unique structure, which combines the reactivity of cyclopropanes with the properties of carboxylic acids and esters. The presence of the hydroxyl group adds to its potential reactivity and biological activity, making it a compound of interest in various fields such as medicinal chemistry and organic synthesis.

- Esterification: The carboxylic acid can react with alcohols to form esters.

- Hydrolysis: In the presence of water, the ester bond can be broken, regenerating the corresponding carboxylic acid and alcohol.

- Reduction: The hydroxyl group can be reduced to form a corresponding alkane or converted into other functional groups.

- Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles attack the electrophilic carbon atoms in the cyclopropane ring.

Several methods have been explored for synthesizing ethyl 1-hydroxycyclopropane-1-carboxylate:

- Two-Step Synthesis: Starting from 1-amino cyclopropyl formate, this method involves:

- Alternative Approaches: Other methods involve multi-step syntheses utilizing various reagents such as bromine and sodium hydroxide under controlled conditions to yield high-purity products .

Ethyl 1-hydroxycyclopropane-1-carboxylate has potential applications in:

- Pharmaceuticals: As a precursor for developing new drugs due to its unique structure.

- Agricultural Chemistry: Potential use in developing agrochemicals.

- Organic Synthesis: As an intermediate in creating more complex organic molecules.

Ethyl 1-hydroxycyclopropane-1-carboxylate shares structural similarities with several compounds, which can be compared based on their functional groups and reactivity:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Ethyl cyclopropanecarboxylate | C₆H₈O₂ | Lacks hydroxyl group; primarily used as an ester. |

| 1-Hydroxycyclopropanecarboxylic acid | C₅H₈O₃ | Contains a free carboxylic acid group; more reactive than the ester. |

| Cyclopropanecarboxylic acid | C₄H₆O₂ | Simple structure; lacks the hydroxyl group; less complex reactivity. |

Ethyl 1-hydroxycyclopropane-1-carboxylate is unique due to its combination of both hydroxyl and ester functionalities, which may enhance its reactivity compared to similar compounds.

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Pictograms

Irritant